N-(3-chloro-2-methylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-14-15(20)7-5-8-16(14)21-18(24)13-22-10-6-9-17(19(22)25)28(26,27)23-11-3-2-4-12-23/h5-10H,2-4,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYQYZWHZPUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
- N-(3-chlorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (): Key Difference: The sulfonyl group is at the 5-position of the pyridine ring instead of the 3-position. Impact: Positional isomerism may alter electronic distribution and hydrogen-bonding interactions, affecting binding affinity to biological targets. The absence of a methyl group on the phenyl ring (3-chloro vs.
- N-(4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide (): Key Difference: Substitution of the 4-fluorophenyl group instead of 3-chloro-2-methylphenyl. Impact: Fluorine’s electronegativity may enhance metabolic stability and lipophilicity.
Heterocyclic Core Modifications
- N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (): Key Difference: Replaces the pyridinone ring with a thieno[3,2-d]pyrimidin-4-one core. The 7-phenyl substitution adds bulkiness, which might limit membrane permeability compared to the target compound .
- 2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanyl-phenyl)-acetamide (): Key Difference: Features a triazolo[4,3-a]pyrazin-3-one core instead of pyridinone. Impact: The triazole ring introduces additional hydrogen-bonding sites, which could improve target engagement but may also reduce metabolic stability due to increased susceptibility to oxidation .
Functional Group and Molecular Weight Variations
- Quinoline-Based Acetamides (): Example: N-(3-cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide. Key Differences: Incorporates a quinoline core and tetrahydrofuran-3-yl-oxy substituent. Impact: The extended aromatic system (quinoline) increases molecular weight (M+1 = 524) and may enhance intercalation with DNA or proteins. The tetrahydrofuran group improves solubility but introduces stereochemical complexity .
- Coumarin Derivatives (): Example: N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide. Key Difference: Coumarin core instead of pyridinone. Impact: The coumarin system’s inherent fluorescence and antioxidant properties (superior to ascorbic acid in some cases) suggest divergent biological applications compared to the target compound’s likely enzyme-targeted design .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Acetamides
| Compound Name | Molecular Weight (g/mol) | LogP* | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~450 (estimated) | 3.2 | 1 | 6 |
| N-(3-chlorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1-yl)acetamide | 423.89 | 2.8 | 1 | 6 |
| N-(4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1-yl]acetamide | 407.87 | 2.5 | 1 | 6 |
| N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide | 409.89 | 4.1 | 1 | 4 |
*LogP values estimated using fragment-based methods.
Preparation Methods
Synthetic Routes for Core Intermediate Formation
Synthesis of 3-(Piperidin-1-Ylsulfonyl)Pyridin-2(1H)-One
The pyridin-2(1H)-one core is synthesized via a two-step protocol involving sulfonylation and cyclization. Initial studies utilized 3-bromopyridin-2(1H)-one as the starting material, which undergoes nucleophilic aromatic substitution with piperidine-1-sulfonyl chloride in the presence of a palladium catalyst (Pd(PPh₃)₄) to yield 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one. Alternative approaches employ direct sulfonylation of 3-aminopyridin-2(1H)-one using piperidine and sulfur trioxide-dimethylformamide complex, achieving yields of 68–72% under anhydrous conditions.
Key Reaction Parameters:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 65 |
| Temperature | 80°C (reflux) | 72 |
| Solvent | DMF or THF | — |
Acetamide Bridge Installation
The acetamide linker is introduced via SN2 displacement of α-chloroacetamide derivatives. 3-(Piperidin-1-ylsulfonyl)pyridin-2(1H)-one is treated with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by coupling with N-(3-chloro-2-methylphenyl)amine using triethylamine (TEA) as a base. This method produces the intermediate 2-(2-oxopyridin-1(2H)-yl)acetamide in 58% yield.
Comparative Analysis of Coupling Agents:
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Chloroacetyl chloride | DCM | 0°C → RT | 58 |
| EDCI/HOBt | DMF | RT | 42 |
Optimization of Regioselectivity and Functional Group Tolerance
Sulfonylation Position Control
Regioselective sulfonylation at the pyridinone C3 position is critical. DFT calculations reveal that the electron-deficient C3 position (due to conjugation with the carbonyl group) facilitates sulfonylation over C4 or C5. Experimental validation using competitive reactions with 3,5-dibromopyridin-2(1H)-one confirmed >95% selectivity for C3 substitution when using piperidine-1-sulfonyl chloride.
Stability of the Piperidinylsulfonyl Group
The piperidin-1-ylsulfonyl moiety demonstrates stability under acidic conditions (pH 2–6) but undergoes hydrolysis at elevated temperatures (>80°C). Accelerated stability studies in PBS (pH 7.4, 37°C) showed <5% degradation over 72 hours, confirming suitability for pharmaceutical applications.
Analytical Characterization and Validation
Spectroscopic Confirmation
Crystallographic Evidence
Single-crystal X-ray diffraction of a related analog (N-(3-chlorophenyl)-2-(3-sulfamoylpyridin-1-yl)acetamide) confirmed the planar geometry of the pyridinone ring and the equatorial orientation of the sulfonamide group. Hydrogen bonding between the sulfonamide oxygen and Ser279 (in protein-bound studies) further validates the structural integrity of the functional group.
Challenges in Scale-Up and Industrial Feasibility
Solubility Limitations
The final compound exhibits poor aqueous solubility (PBS solubility: 3.7 μM), necessitating the use of co-solvents like PEG-400 for in vivo studies. Formulation strategies, including nanoemulsions and solid dispersions, are under investigation to enhance bioavailability.
By-Product Formation
Common by-products include:
- N-(3-Chloro-2-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)acetamide (des-sulfonylated variant, 12–15% yield).
- 3-(Piperidin-1-ylsulfonyl)pyridine-2,5-dione (oxidation product, <5% yield).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
